molecular formula C18H17BrN4OS B2428141 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207006-35-6

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2428141
CAS No.: 1207006-35-6
M. Wt: 417.33
InChI Key: AINJHAIRIKENKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a novel synthetic small molecule designed for research applications, integrating two privileged medicinal chemistry scaffolds: a benzothiazole core and a N-phenylpiperazine carboxamide moiety. The benzothiazole nucleus is a well-documented heterocyclic system known for its diverse pharmacological profiles, including demonstrated anticonvulsant activity in preclinical models . The incorporation of a bromo substituent at the 6-position is a common strategy to influence the molecule's lipophilicity, electronic distribution, and potential binding affinity to biological targets . The piperazine carboxamide linker and terminal phenyl ring provide a structural framework that is frequently employed in the design of compounds targeting neurological receptors, such as muscarinic and other G-protein coupled receptors (GPCRs), which are relevant for conditions like Parkinson's disease and schizophrenia . The planarity of the benzothiazole ring allows for potential π-π stacking interactions with protein binding sites, while the nitrogen and sulfur heteroatoms can engage in key hydrogen bonding and other non-covalent interactions, contributing to target specificity . This molecular architecture suggests potential research utility in areas such as neuroscience, particularly for investigating pathways related to convulsive disorders, and oncology, given the established profile of 2-arylbenzothiazole derivatives as potent, selective antitumor agents . The compound is intended for in vitro research use only to explore its mechanism of action, binding affinity, and inhibitory potential. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this product with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c19-13-6-7-15-16(12-13)25-18(21-15)23-10-8-22(9-11-23)17(24)20-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINJHAIRIKENKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is unique due to the presence of both the benzo[d]thiazole and piperazine moieties, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity and potential for functionalization .

Biological Activity

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, a bromine atom , and a piperazine ring . Its synthesis typically involves the formation of the benzothiazole ring through the reaction of aniline derivatives with ammonium thiocyanate, followed by coupling with N-phenylpiperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking catalytic activity.
  • Receptor Binding : It can act as an agonist or antagonist at various receptors, modulating cellular responses.
  • Pathway Modulation : The compound influences cellular signaling pathways, impacting gene expression and cellular behavior .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example:

  • Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
Cell LineIC50 (µM)
MCF7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

These results suggest that the compound selectively targets cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Effects : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects:

  • Mechanism : It is hypothesized that the compound may inhibit neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of the compound's effects in combination with standard chemotherapy agents. In experiments with MCF7 cells:

  • Combination Therapy : When combined with doxorubicin, the compound reduced cell viability more effectively than doxorubicin alone, suggesting synergistic effects that could improve treatment outcomes for breast cancer patients .

Q & A

Q. What are the standard synthetic protocols for 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide, and how is reaction progress monitored?

The synthesis typically involves coupling a brominated benzothiazole precursor with a functionalized piperazine-carboxamide moiety. Key steps include:

  • Benzothiazole formation : Cyclization of substituted anilines with bromine-containing reagents under acidic conditions .
  • Piperazine coupling : Use of carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the benzothiazole and phenylpiperazine groups .
  • Purification : Column chromatography (e.g., hexanes/EtOAC mixtures) or recrystallization . Progress is monitored via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm intermediate formation and final product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy : Identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from benzothiazole at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Enzyme inhibition assays : Target kinases or proteases due to benzothiazole’s affinity for ATP-binding pockets .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during coupling steps to minimize side reactions .
  • Catalyst use : Additives like DMAP improve carboxamide bond formation efficiency .
  • Workflow automation : Capsule-based synthesis systems reduce human error in multi-step protocols .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Structural analogs : Compare derivatives (e.g., 6-fluoro or 4-chloro variants) to isolate the bromo-substituent’s role .
  • Binding assays : Surface plasmon resonance (SPR) quantifies receptor affinity differences caused by minor structural changes .
  • Metabolic stability tests : Liver microsome assays identify if rapid degradation explains inconsistent in vivo/in vitro results .

Q. How does the bromine atom influence structure-activity relationships (SAR) in this compound?

  • Electron-withdrawing effects : Bromine increases benzothiazole’s electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Steric effects : Bulkier halogens (e.g., Br vs. Cl) may reduce off-target binding, improving selectivity .
  • Hydrophobic interactions : Bromine’s lipophilicity aids membrane penetration, critical for CNS-targeting applications .

Q. What computational methods are used to predict target interactions and guide experimental design?

  • Molecular docking (AutoDock Vina) : Models binding poses with kinases (e.g., EGFR) or GPCRs .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize synthetic targets .

Methodological Considerations

Q. How are stability and storage conditions determined for this compound?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
  • HPLC-MS stability assays : Monitor parent compound degradation products (e.g., dehalogenation or hydrolysis) .
  • Recommended storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent bromine loss .

Q. What in vitro/in vivo models are most relevant for studying its pharmacokinetics?

  • ADME profiling : Caco-2 permeability assays (predict intestinal absorption) and cytochrome P450 inhibition screens .
  • Rodent models : Measure plasma half-life and brain penetration for CNS applications .
  • Metabolite identification : LC-HRMS detects phase I/II metabolites in liver microsomes .

Data Interpretation and Validation

Q. How are off-target effects systematically evaluated?

  • Broad-panel screening : Use Eurofins’ SafetyScreen44 to assess 44 safety-related targets .
  • Transcriptomics : RNA-seq identifies unexpected pathway modulation (e.g., oxidative stress) .
  • Counter-screens : Test against structurally related but inactive analogs to confirm target specificity .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Hill slope analysis : Ensure sigmoidal curves (R² ≥ 0.95) for IC₅₀ calculations .
  • ANOVA with post-hoc tests : Compare triplicate data across treatment groups .
  • Grubbs’ test : Remove outliers in high-throughput screening data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.